4-(2-chlorophenyl)-3-methyl-1H-pyrazole
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Overview
Description
4-(2-chlorophenyl)-3-methyl-1H-pyrazole is a heterocyclic compound that features a pyrazole ring substituted with a 2-chlorophenyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-chlorophenyl)-3-methyl-1H-pyrazole typically involves the reaction of 2-chlorobenzoyl chloride with hydrazine hydrate to form 2-chlorobenzohydrazide. This intermediate then undergoes cyclization with acetylacetone under acidic conditions to yield the desired pyrazole compound. The reaction conditions often include refluxing the mixture in ethanol or another suitable solvent .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and catalysts is also optimized to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-(2-chlorophenyl)-3-methyl-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, especially on the chlorophenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products
Oxidation: The major products include carboxylic acids or ketones.
Reduction: The major products are typically alcohols or amines.
Substitution: The products depend on the substituents introduced, such as halogenated derivatives.
Scientific Research Applications
4-(2-chlorophenyl)-3-methyl-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 4-(2-chlorophenyl)-3-methyl-1H-pyrazole involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or modulating receptor activity. The exact pathways depend on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
- 4-(2-chlorophenyl)-1H-pyrazole
- 3-methyl-1H-pyrazole
- 2-chlorophenylhydrazine
Uniqueness
4-(2-chlorophenyl)-3-methyl-1H-pyrazole is unique due to the specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted applications in various fields .
Properties
IUPAC Name |
4-(2-chlorophenyl)-5-methyl-1H-pyrazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2/c1-7-9(6-12-13-7)8-4-2-3-5-10(8)11/h2-6H,1H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COMPGPWYKZNXNH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1)C2=CC=CC=C2Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80384456 |
Source
|
Record name | 4-(2-chlorophenyl)-3-methyl-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80384456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
7.5 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID26728595 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
667400-39-7 |
Source
|
Record name | 4-(2-chlorophenyl)-3-methyl-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80384456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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